2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a 4-chlorophenyl group and a 5-methoxyindole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to display inhibitory activity against α-glucosidase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit their effects through a radical approach .
Biochemical Pathways
Similar compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that they may play a role in these biochemical pathways.
Result of Action
Similar compounds have been reported to display moderate inhibitory activity against α-glucosidase .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ethylamine under basic conditions.
Introduction of the 5-methoxyindole moiety: The 5-methoxyindole can be synthesized separately and then coupled with the 4-chlorophenyl acetamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Reduction: Formation of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetate
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxyacetic acid
- 2-(4-chlorophenyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the 4-chlorophenyl and 5-methoxyindole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNUFXRZRPUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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